
3-Iodo-5-methoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methoxypyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an iodine atom at the third position, a methoxy group at the fifth position, and an amine group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 5-methoxypyridin-2-amine using iodine in the presence of a suitable oxidizing agent. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with good efficiency.
Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methoxypyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids.
Scientific Research Applications
3-Iodo-5-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxypyridin-2-amine
- 5-Iodo-2-methoxypyridin-3-amine
- 3-Bromo-5-methoxypyridin-2-amine
Uniqueness
3-Iodo-5-methoxypyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the iodine atom at the third position and the methoxy group at the fifth position provides distinct electronic and steric properties compared to other similar compounds .
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
3-iodo-5-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7IN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
InChI Key |
LEPIIEKDJDBVSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


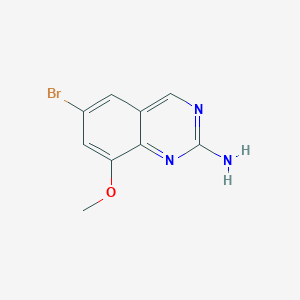
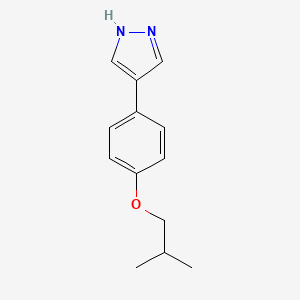
![1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15230525.png)
![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
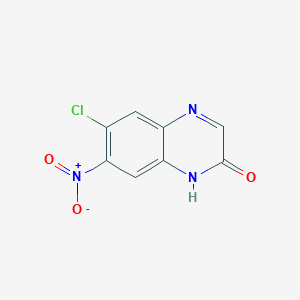

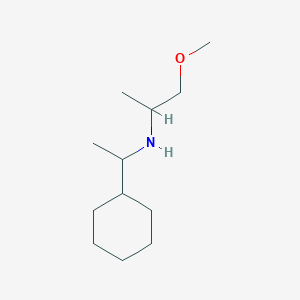
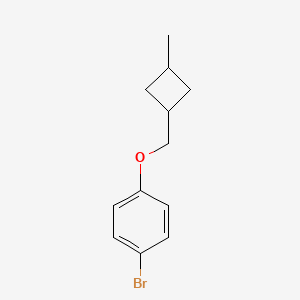
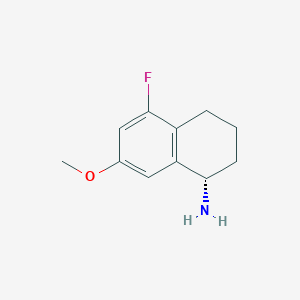


![N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide](/img/structure/B15230592.png)
![1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15230600.png)

